2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide
Description
The compound 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide is a pyrimidine-based derivative featuring a thioether-linked acetamide moiety. Key structural elements include:
- A 6-amino-4-oxopyrimidine core with a prop-2-en-1-yl (allyl) substituent at the N1 position.
- A sulfanyl (thioether) bridge connecting the pyrimidine ring to the acetamide group.
- An N-(4-methylpyridin-2-yl) substituent on the acetamide nitrogen.
Properties
IUPAC Name |
2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-3-6-20-11(16)8-13(21)19-15(20)23-9-14(22)18-12-7-10(2)4-5-17-12/h3-5,7-8H,1,6,9,16H2,2H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGSWMQSUDURDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CSC2=NC(=O)C=C(N2CC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions One common method involves the initial formation of the pyrimidine ring through a cyclization reactionThe final step involves the coupling of the pyrimidine derivative with 4-methylpyridin-2-yl acetamide under specific reaction conditions such as the use of peptide coupling agents like diethylphosphorocyanidate (DEPC) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The amino and sulfanyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. A notable study indicated that derivatives of pyridothienopyrimidine, including compounds with sulfanyl side chains, exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests that the incorporation of the sulfanyl group enhances the compound's bioactivity against infectious agents .
Anticancer Potential
The anticancer properties of this compound have been investigated in several preclinical studies. For instance, a study focusing on similar dihydropyrimidine derivatives demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic .
Case Studies
- Antimicrobial Efficacy : A series of tests were conducted to evaluate the antimicrobial efficacy of derivatives containing the dihydropyrimidine scaffold. The results indicated that modifications at position 4 with sulfanyl groups resulted in enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : In vitro cytotoxicity assays performed on various cancer cell lines revealed that compounds similar to 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide showed IC50 values ranging from 27.7 µM to 39.2 µM against cancerous cells while exhibiting low toxicity towards normal cells (IC50 > 100 µM) .
Mechanism of Action
The mechanism of action of 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Structural Comparison of Pyrimidine-Acetamide Derivatives
Substituent Effects on Physicochemical Properties
- Acetamide Substituents: The 4-methylpyridin-2-yl group introduces a basic nitrogen, enhancing aqueous solubility compared to hydrophobic substituents like benzyl (5.12) or dichlorophenyl (5.6) .
Yield Comparison :
Spectroscopic and Analytical Data
Table 2: Key Spectroscopic Features
- The allyl group in the target compound would produce distinctive vinyl proton signals at δ ~5.1–5.3 (CH2=CH–) and δ ~6.0–6.5 (=CH2), absent in methyl- or phenyl-substituted analogues .
Biological Activity
The compound 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide is a member of the dihydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular structure of the compound can be described with the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2S |
| Molecular Weight | 366.44 g/mol |
| LogP | 1.9245 |
| Polar Surface Area | 67.243 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures exhibit significant interactions with enzymes such as myeloperoxidase (MPO), which plays a critical role in inflammatory responses. Inhibition of MPO by related compounds has been linked to therapeutic effects in autoimmune and inflammatory disorders .
Antioxidant Activity
Dihydropyrimidines are known for their antioxidant properties. Studies have shown that compounds in this class can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of cardiovascular diseases, where oxidative damage is a contributing factor .
Anticancer Potential
Compounds with a dihydropyrimidine scaffold have been investigated for their anticancer potential. The ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For example, certain analogs have shown efficacy against breast and colon cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Case Studies
- Inhibition of Myeloperoxidase : A study highlighted the design and synthesis of N1-substituted dihydropyrimidines as selective MPO inhibitors. These compounds exhibited time-dependent inhibition and were effective in reducing MPO activity in inflammatory models, suggesting potential applications in treating diseases like vasculitis and cardiovascular disorders .
- Antimicrobial Efficacy : Another investigation into N-substituted aryl compounds demonstrated that specific derivatives displayed significant antibacterial activity against biofilms formed by both Gram-negative and Gram-positive bacteria. This highlights the potential of dihydropyrimidine derivatives in addressing biofilm-related infections .
Q & A
Q. What are the recommended synthetic routes and key reaction conditions for preparing this compound?
The compound is synthesized via multi-step organic reactions, typically starting with functionalization of the pyrimidinone core. Critical steps include thioether bond formation between the pyrimidinone and acetamide moieties, followed by introduction of the allyl group. Key conditions involve:
- Solvents: Dimethyl sulfoxide (DMSO) or ethanol for solubility and reaction efficiency .
- Catalysts: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate nucleophilic substitutions .
- Temperature control: Maintain 60–80°C to prevent decomposition of intermediates . Purity is ensured via column chromatography, with yields typically ranging from 45–70% .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate regiochemistry (e.g., allyl group position) and confirm absence of tautomeric forms .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) . Cross-referencing with computational simulations (e.g., density functional theory) resolves ambiguities in spectral assignments .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side-product formation?
Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, catalyst loading). For example:
- A central composite design revealed that increasing K₂CO₃ concentration beyond 1.5 equiv promotes hydrolysis of the thioether bond, reducing yield .
- Response surface models can identify optimal temperature ranges (e.g., 70–75°C for thioether coupling) .
Q. What strategies address discrepancies in spectroscopic data between theoretical predictions and experimental results?
- Dynamic NMR Studies : Resolve ambiguities in proton environments caused by rotational barriers (e.g., hindered rotation of the 4-methylpyridinyl group) .
- X-ray Crystallography : Provides definitive confirmation of stereochemistry when NMR data conflicts with computational predictions .
Q. How does modifying the thioether or pyridinyl groups affect biological activity?
- Thioether Replacement : Substituting sulfur with oxygen reduces electrophilicity, diminishing kinase inhibition (e.g., IC₅₀ increases from 12 nM to 240 nM in CDK2 assays) .
- Pyridinyl Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-methylpyridinyl position enhances binding affinity to ATP pockets in kinase targets .
Q. What computational methods predict reactivity and interactions with biological targets?
- Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states for thioether bond formation, identifying steric clashes in bulky derivatives .
- Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., EGFR) to prioritize derivatives for synthesis .
Q. How should stability studies under physiological conditions be designed?
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. The allyl group shows instability at pH < 3, forming a Michael acceptor .
- Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis of the acetamide moiety (t₁/₂ = 8.2 hours) .
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
- Solvent Volume Reduction : Transitioning from batch to flow chemistry improves heat dissipation during exothermic steps (e.g., thioether coupling) .
- Intermediate Purification : Replace column chromatography with recrystallization for cost-effective large-scale production .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Use a common positive control (e.g., staurosporine for kinase assays) to normalize IC₅₀ values .
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line-specific expression of efflux pumps) .
Q. What are the best practices for derivatization to improve solubility without losing activity?
- PEGylation : Introduce polyethylene glycol (PEG) chains at the pyrimidinone 6-amino group, improving aqueous solubility (logP reduced from 2.1 to 0.8) while retaining kinase inhibition .
- Prodrug Strategies : Convert the acetamide to a phosphate ester, enhancing bioavailability in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
